H-Lys(me)2-oh hcl

Protease resistance Peptide stability Enzyme kinetics

Unmodified lysine is susceptible to trypsin-like proteases, and incorrect methylation states abolish binding to methyl-lysine reader domains. H-Lys(me)2-oh hcl provides a precisely dimethylated, trypsin-resistant lysine standard. • Residue-specific mimic of post-translational lysine dimethylation for Fmoc-SPPS histone peptide synthesis. • Confers quantifiable trypsin resistance, enabling stable substrates in cellular lysate assays. • Enables synthesis of MBT domain ligands (e.g., UNC1215, Kd = 120 nM) that discriminate dimethyl-lysine from mono-/trimethyl states. • Supplied as white to off-white crystalline solid; store at 2-8°C.

Molecular Formula C8H19ClN2O2
Molecular Weight 210.7 g/mol
CAS No. 79416-87-8
Cat. No. B1506683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Lys(me)2-oh hcl
CAS79416-87-8
Synonymsepsilon N-dimethyllysine
N,N-dimethyl lysine
Molecular FormulaC8H19ClN2O2
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESCN(C)CCCCC(C(=O)O)N.Cl
InChIInChI=1S/C8H18N2O2.ClH/c1-10(2)6-4-3-5-7(9)8(11)12;/h7H,3-6,9H2,1-2H3,(H,11,12);1H/t7-;/m0./s1
InChIKeyCRNNIVHOUZQLSF-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Lys(me)2-oh hcl: Defined Dimethyl-Lysine Building Block


H-Lys(me)2-oh hcl (Nε,Nε-dimethyl-L-lysine monohydrochloride; CAS 79416-87-8, free base CAS 2259-86-1) is a synthetically methylated, non-proteinogenic L-lysine derivative bearing two methyl groups on the side-chain ε-amino nitrogen. With a molecular formula of C₈H₁₉ClN₂O₂ and molecular weight of 210.70 g/mol, it is supplied as a white to off-white crystalline solid . The compound serves as a residue-specific mimic of post-translational lysine dimethylation—a key epigenetic mark involved in histone regulation and protein–protein recognition—and is employed both as a free amino acid analytical standard and as a building block (via its Fmoc-protected counterpart) for solid-phase peptide synthesis . Its precisely defined dimethylation state distinguishes it from mono-, tri-, and unmodified lysine analogs in both biological recognition and physicochemical behavior.

Building Block
Defined dimethyl-lysine for SPPS via Fmoc-Lys(Me)₂-OH HCl
Analytical Standard
Residue-specific mimic of post-translational lysine dimethylation
Selection Context
Distinct methylation state alters steric bulk, pKa, and reader domain recognition

H-Lys(me)2-oh hcl: Substitution Risk


Lysine methylation is not a binary modification. The number of methyl groups—zero, one, two, or three—profoundly alters the side chain's steric bulk, hydrogen-bonding capacity, cation–π interaction potential, and pKa, leading to divergent recognition by methyllysine reader domains (e.g., MBT, chromo, PHD fingers) and differential susceptibility to proteolytic enzymes [1]. Substituting H-Lys(me)2-oh hcl with Nε-monomethyl-lysine or Nε-trimethyl-lysine in a biochemical or synthetic context therefore changes the molecular recognition surface and can abolish or alter binding to effector proteins [2]. Moreover, unmodified lysine remains susceptible to trypsin-like proteases, whereas ε-N,N-dimethylation confers quantifiable resistance [3]. These functional divergences mean that procurement specifications must match the exact methylation state to the intended experimental or synthetic outcome.

Methylation State
Monomethyl- or trimethyl-lysine may shift molecular recognition surface and can abolish or alter binding to effector proteins.
Protease Susceptibility
Unmodified lysine remains susceptible to trypsin-like proteases, whereas ε-N,N-dimethylation confers quantifiable resistance.
Physicochemical Behavior
Methylation number alters hydrogen-bonding capacity and cation–π potential; procurement must match exact methylation state to experimental outcome.

H-Lys(me)2-oh hcl: Differentiating Evidence


Trypsin Resistance: Dimethyl-Lysine vs. Unmodified Lysine

When incorporated into synthetic peptide substrates, ε-N,N-dimethyl-L-lysine derivatives are not hydrolyzed by trypsin and exhibit Km values 25–115 times higher than the corresponding unmodified L-lysine derivatives, demonstrating substantially reduced affinity for the trypsin active site [1]. In contrast, unmodified lysine substrates show Km values in the low micromolar range (e.g., ~1.06 mM for a model substrate) with measurable kcat [2]. This quantitative resistance arises from the conversion of the trypsin-susceptible ε-ammonium group to a sterically hindered tertiary amine, which cannot participate in the canonical trypsin oxyanion hole interaction [1].

Trypsin Resistance
Head-to-head
Km 25–115× higher; loss of detectable turnover
Supports peptide stability endpoint selection
In vitro trypsin hydrolysis; dimethyl-lysine vs. unmodified lysine substrates
Protease resistance Peptide stability Enzyme kinetics

MBT Domain Discrimination of Methylation States

A comprehensive fluorescence polarization screen of all nine human MBT domain-containing proteins demonstrated that MBT domains recognize only monomethyl-lysine and/or dimethyl-lysine marks but do not bind trimethyl-lysine [1]. Within the methyllysine binding pocket, a conserved triad of residues (typically aromatic cage residues) discriminates between monomethyl- and dimethyl-lysine through steric and cation–π interaction differences [1]. The 3xMBT domain of L3MBTL1, used as a universal affinity reagent for methyl-lysine proteomics, enriches mono- and dimethyl-lysine peptides but excludes unmodified and trimethyl-lysine peptides [2].

MBT Domain Discrimination
Class-level
Kme2 recognized; Kme3 and Kme0 excluded
Reader domain binding context requires dimethyl state
FP binding assays, ITC; L3MBTL1 3xMBT Kd ~5 µM for cognate dimethyl peptides
Epigenetics Methyllysine reader domains Histone recognition

In Vivo Bioavailability of Methyl-Lysine Forms

In controlled murine growth assays using chemically defined amino acid diets, substituting L-lysine with ε-N-methyl-L-lysine (Kme1), ε-N-dimethyl-L-lysine (Kme2), or ε-N-trimethyl-L-lysine (Kme3) resulted in a stepwise decrease in relative replacement value: approximately 1/12 (~8.3%), 1/20 (5%), and 1/25 (4%), respectively, of the growth-promoting value of an equimolar amount of L-lysine [1]. This demonstrates that each additional methyl group progressively impairs the metabolic utilization of the lysine analog as a nutritional lysine source, with dimethyl-lysine showing a distinct, intermediate bioavailability between the mono- and tri-methylated forms.

In Vivo Bioavailability
Head-to-head
~5% replacement value vs. L-lysine (intermediate between Kme1 ~8.3% and Kme3 ~4%)
Supports metabolic utilization endpoint context
Murine growth assay; synthetic amino acid diets; Friedman & Gumbmann, 1981
Amino acid bioavailability Lysine methylation Nutritional biochemistry

Optical Rotation: Mono- vs. Dimethyl-Lysine

The specific optical rotation ([α]/D) provides a simple, quantitative physicochemical parameter that discriminates between methylation states. H-Lys(me)2-oh hcl (dimethyl-lysine hydrochloride) exhibits [α]/D +11.5 ± 1.0° (c = 1 in H₂O) or [α]D²⁵ = +12.0 ± 2° (c = 1.1 in H₂O) depending on the supplier . In contrast, the monomethyl analog H-Lys(Me)-OH·HCl (CAS 7622-29-9) shows a markedly different [α]/D +20.5 ± 1.5° (c = 0.1 in 1 M HCl) , nearly twice the magnitude under comparable measurement conditions. This clear numerical distinction serves as a routine identity and chiral purity checkpoint during incoming quality control.

Optical Rotation
Cross-study comparable
[α]/D +11.5 ± 1.0° vs. monomethyl +20.5 ± 1.5°
Supports identity and chiral purity QC checkpoint
Polarimetry, 25°C, 589 nm; data to verify across suppliers
Chiral purity Amino acid characterization Quality control

Calixarene Host Selectivity for Dimethyl-Lysine

Crystal structure analysis of p-sulfonatocalix[4]arene (sclx4) complexed with reductively dimethylated lysozyme revealed that the calixarene selectively bound Lys116-Me₂ from among six possible dimethyl-lysine sites on the protein surface, with the dimethylamino group deeply buried in the calixarene cavity through cation–π interactions [1]. A subsequent study demonstrated that installing a sulfonate ester on the lower rim of p-sulfonatocalix[4]arene generates a dimethyl-lysine (Kme2)-selective host molecule capable of discriminating dimethyl-lysine from both mono- and trimethyl-lysine in aqueous solution [2]. While quantitative binding constants (Kd) for the free amino acid comparison were not reported, the structural selectivity is unambiguous and is driven by the geometry of the dimethylammonium group forming an optimal cation–π sandwich within the aromatic cavity.

Calixarene Host Selectivity
Supporting evidence
Dimethyl-lysine selectively bound in calixarene cavity; Kme1/Kme3 not bound
Supports Kme2-selective probe development context
X-ray crystallography, NMR; quantitative Kd for free amino acid not reported
Molecular recognition Supramolecular chemistry Methyllysine probes

NMR Signal Dispersion by Dimethyl-Lysine Labeling

Reductive ¹³C-methylation of lysine side chains to form Nε,Nε-dimethyl-lysine groups generates a sensitive NMR probe for studying protein–protein interactions and conformational dynamics in high-molecular-weight systems [1]. In concanavalin A, 8 of the 12 Nε,Nε-dimethyl-lysine resonances were individually resolved at pH 10 when Co²⁺ was bound in the S1 site, with chemical shift dispersion spanning from 43.30 to 42.76 ppm in the ¹³C dimension [2]. By contrast, unmodified lysine ε-amino groups lack the methyl ¹³C probe and cannot be monitored by this method; monomethyl-lysine provides only a single methyl resonance with reduced sensitivity compared to the two equivalent methyl groups of dimethyl-lysine, which effectively doubles the NMR signal intensity [3]. The dimethyl-lysine modification does not significantly perturb protein electrostatic properties, structure, or interprotein electron transfer rates, as demonstrated for cytochrome c [1].

NMR Signal Dispersion
Class-level
2× methyl ¹³C signal vs. monomethyl; 8/12 resonances resolved in concanavalin A
Supports NMR probe selection for large protein complexes
¹³C NMR, 50.1–125 MHz; less structurally perturbing than trimethyl-lysine
Protein NMR spectroscopy Reductive methylation Structural biology

H-Lys(me)2-oh hcl: Key Application Scenarios


Histone Peptide Synthesis with Defined Dimethyl-Lysine

The Fmoc-protected derivative of H-Lys(me)2-oh hcl (Fmoc-Lys(Me)₂-OH HCl, CAS 252049-10-8) enables site-specific incorporation of dimethyl-lysine into histone tail peptides via Fmoc solid-phase peptide synthesis . This is essential for generating homogeneous Kme2-containing peptides to interrogate methyl-lysine reader domains (MBT, chromo, PHD, Tudor) that discriminate dimethyl-lysine from mono- and trimethyl-lysine with defined binding preferences [1]. Using unmodified lysine or the incorrect methylation state would abolish or alter reader domain binding, as demonstrated by the complete exclusion of trimethyl-lysine from MBT domain recognition [1]. The quantitative trypsin resistance of dimethyl-lysine [2] further enables these peptides to serve as stable substrates in cellular lysate assays without confounding protease degradation.

Protein Interaction Mapping by Reductive Dimethylation

Reductive methylation of protein surface lysine residues using ¹³C-formaldehyde generates Nε,Nε-dimethyl-¹³C-lysine, providing an isotopically labeled NMR probe that reports on lysine microenvironment, solvent exposure, and involvement in macromolecular interfaces without perturbing protein electrostatics or function . The two equivalent methyl groups per modified lysine double the NMR sensitivity compared to monomethyl labeling. This approach has been validated in cytochrome c (resolution of individual lysine resonances in complexes with cytochrome b5 and cytochrome c peroxidase) and concanavalin A (8 of 12 dimethyl-lysine resonances resolved individually at elevated pH) [1]. The method is particularly valuable for proteins exceeding ~30 kDa, where conventional backbone amide-based NMR becomes impractical.

Protease-Resistant Engineering with Dimethyl-Lysine

The conversion of trypsin-susceptible lysine residues to ε-N,N-dimethyl-lysine confers quantifiable resistance to trypsin-like serine proteases, as evidenced by the 25–115-fold increase in Km and loss of detectable hydrolysis . Reductively methylated trypsin itself exhibits markedly reduced autolysis while retaining catalytic activity, demonstrating the principle that dimethylation can stabilize proteins against proteolytic degradation without compromising function [1]. This property is exploited in the design of long-acting therapeutic peptides, stabilized analytical protein standards, and protease-resistant affinity reagents where lysine-mediated proteolysis would otherwise limit utility.

MBT Domain Inhibitor Development

Because MBT domain-containing proteins (L3MBTL1, L3MBTL3, MBTD1, etc.) recognize only mono- and dimethyl-lysine marks, with a conserved aromatic triad discriminating between these two states , dimethyl-lysine-containing peptides serve as the cognate ligands for developing MBT domain inhibitors and affinity reagents. The L3MBTL3 chemical probe UNC1215 binds with Kd = 120 nM and competitively displaces mono- or dimethyl-lysine peptides, being >50-fold selective for L3MBTL3 over other MBT family members [1]. Procurement of high-purity H-Lys(me)2-oh hcl is a prerequisite for synthesizing the dimethyl-lysine peptide substrates used in these fluorescence polarization displacement assays, where trimethyl-lysine peptides yield no measurable binding signal.

Application
Selection Property
Validation Focus
Histone peptide synthesis
Site-specific Fmoc SPPS incorporation
Reader domain binding preference (MBT, chromo, PHD)
Protein interaction mapping
Reductive ¹³C-dimethylation NMR probe
Lysine microenvironment and solvent exposure resolution
Protease-resistant engineering
Quantifiable trypsin resistance
Peptide half-life in biological matrices
MBT domain inhibitor development
Cognate dimethyl-lysine peptide ligand
Fluorescence polarization displacement assay context

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